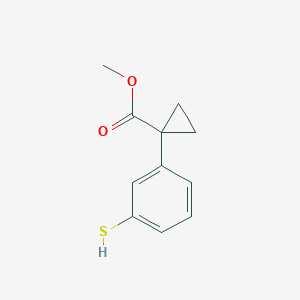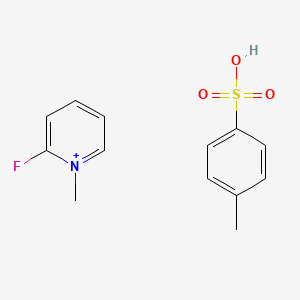
2-Fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-methylpyridinium 4-toluenesulfonate is a chemical compound with the molecular formula C13H14FNO3S and a molecular weight of 283.32 g/mol . It is commonly used as a reagent in organic synthesis, particularly in peptide coupling reactions and the synthesis of α-ribonucleotides . The compound is known for its ability to enhance the sensitivity of detection in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) .
Métodos De Preparación
The synthesis of 2-Fluoro-1-methylpyridinium 4-toluenesulfonate typically involves the reaction of 2-fluoropyridine with methyl iodide and p-toluenesulfonic acid in an organic solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Análisis De Reacciones Químicas
2-Fluoro-1-methylpyridinium 4-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the pyridine ring.
Coupling Reactions: It is widely used as a peptide coupling reagent, facilitating the formation of peptide bonds.
Derivatization Reactions: The compound is used in derivatization reactions to enhance the detection sensitivity of analytes in LC-MS.
Common reagents used in these reactions include nucleophiles, amines, and other coupling agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Aplicaciones Científicas De Investigación
2-Fluoro-1-methylpyridinium 4-toluenesulfonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-methylpyridinium 4-toluenesulfonate involves its ability to act as an electrophilic reagent, facilitating the formation of covalent bonds with nucleophiles . In peptide coupling reactions, it activates the carboxyl group of amino acids, allowing them to react with amines to form peptide bonds . The compound’s fluorine atom enhances its reactivity and stability, making it an effective reagent in various chemical reactions .
Comparación Con Compuestos Similares
2-Fluoro-1-methylpyridinium 4-toluenesulfonate can be compared with other similar compounds, such as:
2-Fluoro-1-methylpyridinium p-toluenesulfonate: Similar in structure and reactivity, used in similar applications.
1-Methyl-2-fluoropyridinium p-toluenesulfonate: Another fluorinated pyridinium compound with comparable properties.
4-Phenyl-1,2,4-triazolin-3,5-dione (PTAD): Used in derivatization reactions but with different reactivity and specificity.
The uniqueness of 2-Fluoro-1-methylpyridinium 4-toluenesulfonate lies in its specific reactivity profile and its ability to enhance detection sensitivity in analytical techniques .
Propiedades
Fórmula molecular |
C13H15FNO3S+ |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1 |
Clave InChI |
HQWDKLAIDBOLFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


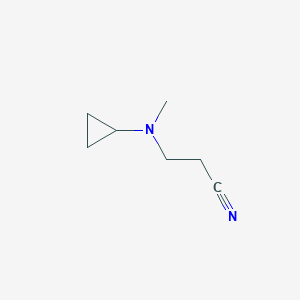
![4-methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B15198090.png)
![12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)


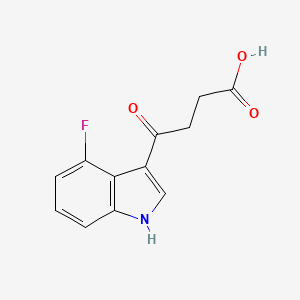
![5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15198118.png)
![(2e)-2-(3-Fluoranyl-4-Methoxy-Phenyl)imino-1-[[2-(Trifluoromethyl)phenyl]methyl]-3h-Benzimidazole-5-Carboxylic Acid](/img/structure/B15198135.png)
![tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B15198141.png)
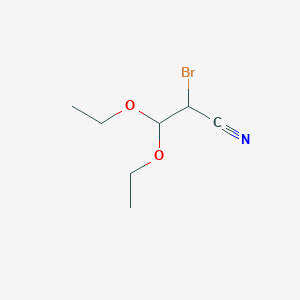
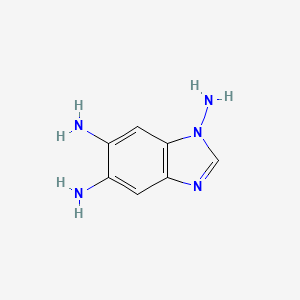
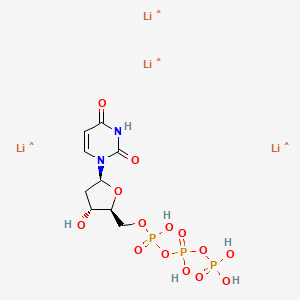
![(S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone](/img/structure/B15198171.png)
